molecular formula C18H20N2O B7577543 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

货号 B7577543
分子量: 280.4 g/mol
InChI 键: VNFMHLJSPNCMHG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase enzyme, JMJD3. This enzyme plays a crucial role in the epigenetic regulation of gene expression, making it an attractive target for therapeutic intervention.

作用机制

3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide targets the histone demethylase enzyme, JMJD3, which is involved in the epigenetic regulation of gene expression. Specifically, JMJD3 is responsible for removing methyl groups from histone proteins, which can activate or repress gene expression. By inhibiting JMJD3, 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can alter the expression of genes involved in disease development and progression.
Biochemical and Physiological Effects
3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and the suppression of inflammatory responses. Additionally, 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to alter the expression of genes involved in cell differentiation and development, making it a potential treatment for developmental disorders.

实验室实验的优点和局限性

One advantage of 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is its specificity for JMJD3, which allows for targeted inhibition of this enzyme without affecting other histone demethylases. Additionally, 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to have low toxicity in animal models, making it a promising candidate for further preclinical and clinical development. However, one limitation of 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is its relatively low potency compared to other JMJD3 inhibitors, which may limit its effectiveness in certain applications.

未来方向

Future research on 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide should focus on further elucidating its mechanism of action and identifying potential therapeutic applications in a variety of diseases. Additionally, the development of more potent and selective JMJD3 inhibitors could improve the effectiveness of 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide and other similar compounds. Finally, the use of 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide in combination with other therapies, such as chemotherapy or immunotherapy, could enhance its therapeutic potential in cancer and other diseases.

合成方法

The synthesis of 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves a multi-step process that begins with the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base to form the amide linkage. The final step involves the introduction of a dimethylamino group to the benzene ring using dimethylamine gas.

科学研究应用

3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders. Specifically, 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to inhibit the expression of genes involved in the development and progression of cancer, making it a promising candidate for cancer therapy. Additionally, 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

属性

IUPAC Name

3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-12-7-13(2)9-15(8-12)18(21)20-17-4-3-14-5-6-19-11-16(14)10-17/h3-4,7-10,19H,5-6,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFMHLJSPNCMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCNC3)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。